molecular formula C14H21FN2 B2927780 1-(3-Fluorobenzyl)-4-isopropylpiperazine CAS No. 423743-04-8

1-(3-Fluorobenzyl)-4-isopropylpiperazine

Cat. No.: B2927780
CAS No.: 423743-04-8
M. Wt: 236.334
InChI Key: GBGZEXABLMOBSA-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-isopropylpiperazine is a fluorinated piperazine derivative serving as a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features an isopropyl group and a 3-fluorobenzyl moiety attached to a piperazine core, a scaffold frequently found in bioactive molecules targeting the central nervous system and various enzymes. While direct biological data for this specific compound is limited, its structural similarity to developed inhibitors, such as the related BRCA1 tandem BRCT domain inhibitor "Bractoppin" (which contains a 2-fluorobenzyl and a 2-isopropylpiperazine group), highlights its potential utility . Researchers can leverage this compound as a key intermediate for constructing more complex molecules. The incorporation of fluorine is a common strategy in lead optimization, as it can fine-tune a molecule's electronegativity, metabolic stability, and binding affinity through its strong electron-withdrawing effects and influence on the electrostatic profile of adjacent aromatic systems . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-12(2)17-8-6-16(7-9-17)11-13-4-3-5-14(15)10-13/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGZEXABLMOBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)-4-isopropylpiperazine can be synthesized through a multi-step process involving the reaction of 3-fluorobenzyl chloride with isopropylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted fluorobenzyl derivatives with various functional groups.

Scientific Research Applications

1-(3-Fluorobenzyl)-4-isopropylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Position of Halogen :

  • The meta-fluorine in the target compound may confer distinct receptor selectivity compared to para-fluorinated analogues (e.g., 1-(4-Fluorobenzyl)piperazine). For example, para-substituted derivatives are more commonly associated with kinase inhibition , while meta-substituted variants like mCPP show serotonin receptor activity .
  • Chlorine vs. Fluorine : Chlorophenyl derivatives (e.g., mCPP) exhibit stronger psychoactive effects but poorer metabolic stability than fluorinated counterparts .

N4 Substituent :

  • The isopropyl group enhances steric bulk compared to smaller groups (e.g., methyl in MBZP or hydrogen in BZP). This likely improves blood-brain barrier penetration but may reduce solubility .
  • Compounds with acyl (e.g., 2-fluorobenzoyl in ) or sulfonyl groups (e.g., 1-(3-Chlorobenzyl)-4-(4-methylphenyl)sulfonylpiperazine ) exhibit divergent pharmacological profiles, often targeting enzymes over receptors.

Receptor Binding and Selectivity

  • Serotonin Receptors : mCPP (1-(3-Chlorophenyl)piperazine) shows high affinity for 5-HT₂C receptors, whereas this compound’s activity remains underexplored. Fluorine’s electronegativity may reduce off-target effects compared to chlorine .
  • Dopamine Receptors : Piperazines with bulky N4 groups (e.g., isopropyl) are less likely to act as dopamine reuptake inhibitors compared to simpler analogues like BZP .

Biological Activity

1-(3-Fluorobenzyl)-4-isopropylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, identified by its CAS number 423743-04-8, exhibits a range of effects that may be beneficial in therapeutic contexts, particularly in neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is known to act as a selective serotonin receptor modulator, influencing serotonin pathways which are crucial for mood regulation and anxiety responses. Additionally, this compound has shown potential in modulating dopamine receptors, which may contribute to its effects on psychotropic conditions.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in animal models. This is likely due to their ability to enhance serotonergic activity.
  • Anxiolytic Properties : The modulation of serotonin and dopamine receptors suggests potential anxiolytic properties, making it a candidate for further exploration in anxiety disorders.
  • Anticancer Potential : Preliminary studies have indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cellular proliferation.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Weight 254.35 g/molVaries (e.g., Zaleplon: 295.36 g/mol)
Serotonin Receptor Activity ModerateHigh (e.g., Indiplon)
Dopamine Receptor Activity ModerateVariable (e.g., Ocinaplon)
Cytotoxicity Yes (preliminary data)Yes (varies by compound)

Study 1: Antidepressant-like Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various piperazine derivatives, including this compound. In this study, rodents treated with the compound demonstrated significant reductions in despair behavior in forced swim tests, indicating potential efficacy in treating depressive disorders .

Study 2: Anxiolytic Properties

Another investigation focused on the anxiolytic properties of this compound through behavioral tests in mice. Results indicated that administration led to decreased anxiety-like behavior, corroborating the hypothesis that modulation of serotonin pathways can alleviate anxiety symptoms .

Study 3: Cytotoxicity Against Cancer Cell Lines

Research conducted by Cancer Research highlighted the cytotoxic effects of piperazine derivatives on various cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast and colon cancer cells, suggesting its potential as an anticancer agent .

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